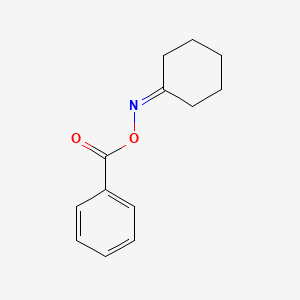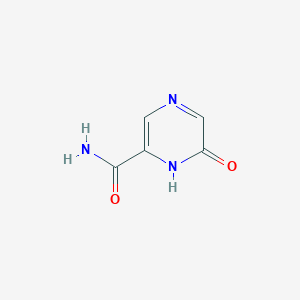
6-Hydroxypyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-1,6-dihydropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H4N2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with ammonia. This reaction results in the formation of the desired compound through the formal condensation of the carboxy group of pyrazinoic acid .
Industrial Production Methods: Industrial production methods for this compound often involve microbial hydroxylation of pyridine-2-carboxylic acid. This biotransformation process is carried out using specific microbial strains that induce regiospecific hydroxylation, leading to the formation of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxo-1,6-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-Oxo-1,6-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carboxamide involves its conversion to pyrazinoic acid in the body. Pyrazinoic acid exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the mycobacteria .
Comparaison Avec Des Composés Similaires
Pyrazinamide: A prodrug for pyrazinoic acid, used in the treatment of tuberculosis.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases (MMPs) and potential therapeutic applications.
Uniqueness: 6-Oxo-1,6-dihydropyrazine-2-carboxamide is unique due to its specific chemical structure and its ability to act as a prodrug for pyrazinoic acid. This property makes it particularly valuable in the treatment of tuberculosis, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
6-oxo-1H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-7-2-4(9)8-3/h1-2H,(H2,6,10)(H,8,9) |
Clé InChI |
UEOFHWUDGJYGGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)C=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



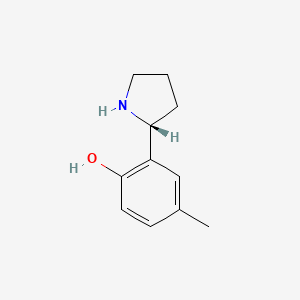
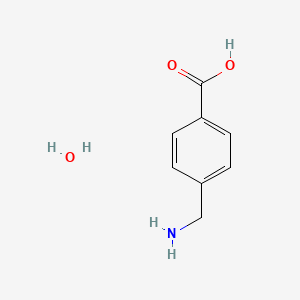
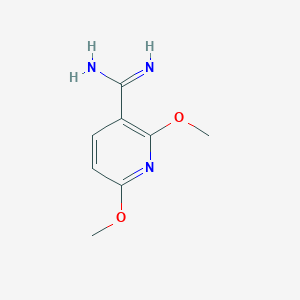


![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)
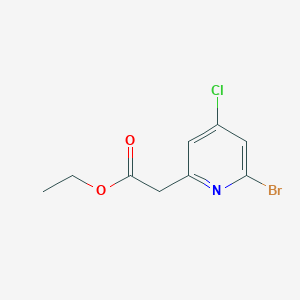
![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)
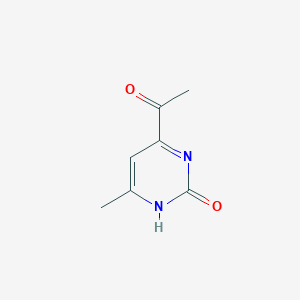
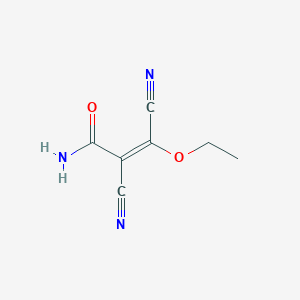
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
